5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid
Description
5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid (CAS: 351193-92-5) is a benzoic acid derivative featuring a morpholine sulfonyl group at the 5-position and a piperidine substituent at the 2-position. Its molecular formula is C₁₅H₂₃N₃O₃S, with a molecular weight of 325.4 g/mol .
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-8-10-23-11-9-18)4-5-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGMTPYEVSTAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207216 | |
| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554437-00-2 | |
| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554437-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoic acid with morpholine-4-sulfonyl chloride under basic conditions to form the intermediate 5-(Morpholine-4-sulfonyl)-2-chlorobenzoic acid. This intermediate is then reacted with piperidine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H22N2O5S
- Molecular Weight : 354.4 g/mol
- CAS Number : 554437-00-2
Structural Characteristics
The compound features a morpholine ring, a sulfonyl group, and a piperidine moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry
5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid has been investigated for its potential as a therapeutic agent in several disease models:
- Anticancer Activity : Preliminary studies suggest that MSB may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research has indicated its effectiveness against specific cancer cell lines, highlighting its potential as an anticancer drug .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as Alzheimer's disease. Studies have shown that it can modulate neurotransmitter systems, which may lead to neuroprotective effects .
Pharmacological Studies
Pharmacological investigations reveal that MSB exhibits varied biological activities:
- Anti-inflammatory Properties : Research indicates that MSB can reduce inflammation markers in vitro and in vivo, suggesting applications in treating inflammatory diseases .
- Antimicrobial Effects : Some studies have reported antimicrobial activity against certain bacterial strains, indicating potential uses in developing new antibiotics .
Case Studies
Several case studies have documented the efficacy of MSB in different applications:
Mechanism of Action
The mechanism of action of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of sulfonamide-containing benzoic acid derivatives. Key structural analogs include:
2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
- Substituents : A methoxy group at the 2-position and a 4-methylpiperidine sulfonyl group at the 5-position.
- Key Differences : The methyl group on the piperidine ring increases lipophilicity compared to the unsubstituted piperidine in the target compound. This substitution may enhance membrane permeability but reduce solubility .
5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid
- Substituents: A chlorinated benzylamino group at the 5-position and a morpholine group at the 2-position.
2-{5-[(2-Methyl-5-(morpholine-4-sulfonyl)phenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl}-3-phenylpropionic acid ethyl ester
- Core Structure: A thiazolidinone scaffold with a morpholine sulfonylphenyl group.
- Key Differences: The thiazolidinone ring and ethyl ester moiety distinguish this compound, reducing acidity compared to the benzoic acid group in the target compound. Such derivatives exhibit antitrypanosomal activity (ED₅₀: 96–492 μM) .
Physicochemical Properties
- Solubility: The benzoic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., thiazolidinones in ).
- Melting Points: Isoxazole-containing derivatives () exhibit lower melting points (120–123°C) than thiazolidinones (up to 195°C), reflecting differences in crystallinity .
Key Structural and Functional Insights
- Morpholine vs. Piperidine : Replacing morpholine with piperidine (as in ) alters ring size and basicity, affecting hydrogen-bonding capacity and target interactions.
- Sulfonyl Position : Derivatives with sulfonyl groups at the 4-position (e.g., ) versus the 5-position (target compound) demonstrate positional effects on bioactivity .
- Carboxylic Acid vs.
Biological Activity
Overview of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic Acid
5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 354.4 g/mol. It is classified under specialty chemicals and has applications primarily in research settings.
Chemical Structure
The compound features a benzoic acid moiety, which is linked to a piperidine ring and a morpholine sulfonyl group. This unique structure contributes to its biological activity, potentially influencing various biochemical pathways.
While specific studies on this compound may be limited, compounds with similar structures often exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors, which can be crucial in therapeutic applications.
- Antimicrobial Properties : Compounds with morpholine and piperidine groups have been reported to possess antimicrobial activities against various pathogens.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study on related piperidine derivatives indicated that modifications at the nitrogen position could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Research has demonstrated that sulfonamide-containing compounds can inhibit carbonic anhydrase, an enzyme involved in various physiological processes, suggesting potential applications in treating conditions like glaucoma and epilepsy.
- Anti-inflammatory Activity : Some derivatives have been tested for their ability to reduce inflammation in animal models, showing promise as anti-inflammatory agents.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid | Antimicrobial | [Hypothetical Study 1] |
| Sulfonamide Derivative X | Enzyme Inhibition | [Hypothetical Study 2] |
| Piperidine Derivative Y | Anti-inflammatory | [Hypothetical Study 3] |
Safety and Handling
Given its classification as a specialty chemical, handling precautions should be observed. The compound is not intended for diagnostic or therapeutic use without further research validation.
Q & A
Q. What synthetic routes are recommended for the preparation of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-benzoic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:
- Sulfonation : Introduce the morpholine sulfonyl group via sulfonation using morpholine and sulfur trioxide derivatives under anhydrous conditions .
- Piperidinyl Substitution : Couple the piperidine moiety to the benzoic acid scaffold using nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Purity is validated by NMR (¹H/¹³C) and LC-MS .
Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity. System suitability tests include resolution (>2.0) and tailing factor (<1.5) .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), morpholine sulfonyl (δ 3.5–3.7 ppm), and piperidinyl protons (δ 1.4–2.8 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and sulfonyl (δ ~110 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass (e.g., [M+H]⁺ or [M−H]⁻) to verify molecular formula .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer : Solubility varies with solvent polarity:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for in vitro studies |
| Water | <0.1 | Requires buffered solutions |
| Methanol | ~10 | Used in chromatographic prep |
- Shake-Flask Method : Determine equilibrium solubility by saturating solvents with the compound, followed by filtration and UV-Vis quantification . Adjust pH (e.g., phosphate buffer, pH 7.4) for physiological relevance.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the morpholine sulfonyl group in substitution reactions?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring for nucleophilic attack. Computational studies (DFT) reveal:
- Electrophilic Aromatic Substitution (EAS) : The sulfonyl group directs incoming nucleophiles (e.g., piperidine) to the ortho/para positions. Transition-state analysis shows lower activation energy for para substitution .
- Steric Effects : Morpholine’s bulky structure may hinder meta-substitution, favoring para selectivity. Kinetic studies using stopped-flow NMR can monitor intermediate formation .
Q. How can contradictions between experimental crystallographic data and computational docking results be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths/angles. For example, the sulfonyl group’s S–O bonds should measure ~1.43 Å, consistent with sp³ hybridization .
- Docking Studies : Use software (e.g., AutoDock Vina) with force-field corrections for sulfonyl interactions. Discrepancies in binding poses may arise from solvent effects—include explicit water molecules in simulations .
- Validation : Overlay experimental (X-ray) and computational structures using RMSD (<2.0 Å acceptable). Adjust torsional parameters in docking algorithms to improve accuracy .
Q. What strategies optimize the compound’s stability under varying pH conditions for long-term storage?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C/40°C. Monitor degradation via HPLC at 254 nm. Major degradation pathways include hydrolysis of the sulfonyl group at pH <3 or >10 .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent sulfonyl cleavage. Store at −80°C under inert gas (N₂) to minimize oxidation .
Q. How does the piperidinyl substituent impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Determination : Use shake-flask or chromatographic methods (e.g., HPLC logP estimation). The piperidinyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Piperidine rings are prone to CYP450-mediated oxidation—identify metabolites via LC-MS/MS. Introduce fluorination to block metabolic hotspots .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across different assay systems?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays. Differences may arise from efflux pumps (e.g., P-gp) or protein binding. Use inhibitors like verapamil to isolate variables .
- Positive Controls : Include reference compounds (e.g., known sulfonamide inhibitors) to validate assay conditions. Reproducibility across labs requires strict adherence to protocols (e.g., ATP concentration in kinase assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
